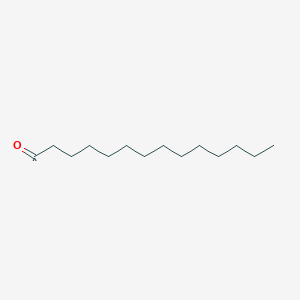
(4-(1,3-Dioxan-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1,3-Dioxan-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxane moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,3-Dioxan-2-yl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 1,3-dioxane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent like toluene or tetrahydrofuran (THF) until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phenol derivatives.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronic esters.
Substitution: Halogenated phenyl derivatives.
Chemistry:
Suzuki-Miyaura Coupling: Widely used in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Protective Groups: Used as protective groups in carbohydrate chemistry for selective functionalization.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active molecules and potential therapeutic agents.
Sensing Applications: Employed in the development of sensors for detecting diols and other analytes.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific functional properties.
Material Science: Applied in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-(1,3-Dioxan-2-yl)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with diols to form cyclic boronate esters, which can be reversed under specific conditions .
Comparison with Similar Compounds
4-Formylphenylboronic Acid: Used in similar applications but has different reactivity due to the formyl group.
4-Aminophenylboronic Acid: Another similar compound with an amino group, used in the synthesis of biologically active molecules.
Uniqueness: (4-(1,3-Dioxan-2-yl)phenyl)boronic acid is unique due to the presence of the 1,3-dioxane moiety, which imparts specific steric and electronic properties that influence its reactivity and applications. This makes it particularly useful in selective functionalization reactions and in the development of advanced materials .
Properties
CAS No. |
254454-02-9 |
|---|---|
Molecular Formula |
C10H13BO4 |
Molecular Weight |
208.02 g/mol |
IUPAC Name |
[4-(1,3-dioxan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10,12-13H,1,6-7H2 |
InChI Key |
IEDDNAYSUZSUNT-UHFFFAOYSA-N |
SMILES |
B(C1=CC=C(C=C1)C2OCCCO2)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C2OCCCO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1625787.png)









![Pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B1625802.png)


